molecular formula C15H24N4O2 B7898278 tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B7898278
M. Wt: 292.38 g/mol
InChI Key: NKGNARKWKCSIKH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate: is an organic compound belonging to the class of carbamates. It contains a tert-butyl group, a pyrazin-2-yl group, a methyl group attached to the pyrazine ring, and a carbamate functional group. This compound is primarily used in scientific research due to its unique properties and potential for advancement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of 3-methylpyrazin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material suitable for research and development purposes.

Types of Reactions:

  • Hydrolysis: The carbamate bond in the compound is susceptible to hydrolysis, leading to the formation of tert-butyl alcohol, carbon dioxide, and 3-methylpyrazin-2-amine.

  • Substitution Reactions: The methyl group on the pyrazine ring can be replaced by other groups through appropriate chemical reactions.

Common Reagents and Conditions:

  • Hydrolysis: Water, acidic or basic conditions.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 3-methylpyrazin-2-amine.

  • Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • Tert-Butyl (5-methylpyrazin-2-yl)carbamate: Similar structure but with a different position of the methyl group on the pyrazine ring.

  • Tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate derivative with a different heterocyclic core.

Properties

IUPAC Name

tert-butyl 4-[(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)18-12-5-9-19(10-6-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGNARKWKCSIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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